molecular formula C22H25ClN4O4 B2987894 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049577-29-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2987894
M. Wt: 444.92
InChI Key: USNGXOJHQLYKSR-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group, a piperazine ring, and an oxalamide group . Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products . Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in the synthesis of pharmaceuticals . Oxalamide is a type of amide that is derived from oxalic acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group would contribute to the aromaticity of the compound, while the piperazine ring would add a level of flexibility .

Scientific Research Applications

Antihistaminic Agents

Research on 2-(4-substituted-1-piperazinyl)benzimidazoles, which share structural features with the query compound, has shown significant antihistaminic activity. These compounds, especially those with 1-[2-(substituted-oxy)ethyl] derivatives, exhibited potent in vivo antihistaminic activity, suggesting their potential for clinical evaluation as antihistaminic agents (Iemura et al., 1986).

Cannabinoid Receptor Antagonists

A molecular interaction study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor showed the compound's potent and selective antagonism. This research helps understand the structural basis for CB1 receptor antagonism, providing insights into the design of new therapeutic agents (Shim et al., 2002).

Sigma-1 Receptor Ligands

N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, featuring alkyl or fluoroalkyl aryl ethers, were synthesized and evaluated for their affinity towards sigma1 and sigma2 receptors. Certain derivatives displayed significant selectivity and potency as sigma1 receptor ligands, suggesting their utility in neurological research and potential therapeutic applications (Moussa et al., 2010).

Organotin(IV) Derivatives for Antimicrobial and Anticancer Activities

Organotin(IV) derivatives of a compound structurally related to the query compound were synthesized and characterized, showing significant antibacterial, antifungal, and cytotoxic activities. These findings suggest the potential of such organotin(IV) compounds in developing new antimicrobial and anticancer agents (Shaheen et al., 2018).

Dopamine D3 Receptor Ligands

A study on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D(3) receptor ligands identified compounds with moderate to high affinity for the D(3) receptor. This research contributes to the development of novel therapeutic agents targeting the dopamine D(3) receptor (Leopoldo et al., 2002).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the presence of the benzodioxole and piperazine groups, which are often found in bioactive compounds, it could be interesting to investigate whether this compound has any pharmaceutical applications .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4/c23-17-2-4-18(5-3-17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-14-16-1-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNGXOJHQLYKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide

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